The compound can be sourced from various chemical suppliers and has been studied extensively for its potential therapeutic properties, particularly in the context of antimicrobial and antioxidant activities. It is classified under the category of chelating agents due to its ability to bind metal ions, which is crucial for its biological activity and applications in medicinal chemistry .
The synthesis of 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride typically involves the reaction of 2-methyl-3-hydroxy-4-pyridone with hydrochloric acid. The reaction conditions are meticulously controlled to ensure the formation of the hydrochloride salt.
Key Parameters:
For large-scale production, optimized methods are utilized that enhance yield and purity. Industrial synthesis may involve using reactors designed for high-pressure conditions to facilitate reactions that would otherwise be inefficient at atmospheric pressure .
3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride features a dihydropyridinone ring structure with hydroxyl and methyl substituents. The molecular structure can be characterized using various spectroscopic techniques.
Key Structural Features:
3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride can undergo several types of chemical reactions:
Common Reagents:
The reactions involving this compound yield various substituted pyridones and dihydropyridines, which have significant applications in medicinal chemistry.
The primary mechanism of action for 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride involves its role as an iron chelator. It binds to iron ions, inhibiting their uptake by bacteria such as Pseudomonas aeruginosa.
By disrupting quorum sensing systems in bacteria, this compound affects their communication mechanisms. This leads to impaired metabolic processes due to iron deficiency within the bacterial cells.
The chelation of iron by this compound affects iron transport systems in bacteria, ultimately leading to a disruption in their growth and pathogenicity .
3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride has a wide range of scientific applications:
The Hantzsch dihydropyridine synthesis provides the foundational framework for constructing the 3-hydroxy-2-methyl-1,4-dihydropyridin-4-one core. This classical multicomponent reaction involves condensation of an aldehyde, a β-ketoester (typically alkyl acetoacetate), and aqueous ammonium hydroxide in ethanol under reflux. For 3-hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride, adaptations utilize formaldehyde (or paraformaldehyde) as the aldehyde component to install the unsubstituted C4 position critical to this scaffold. The reaction proceeds through three key intermediates: (i) Knoevenagel condensation between formaldehyde and the β-ketoester, (ii) formation of an enamine via reaction of a second β-ketoester equivalent with ammonia, and (iii) cyclization via Michael-type addition. Acidification with hydrochloric acid subsequently yields the crystalline hydrochloride salt. This method typically achieves moderate yields (35–58%) due to competing side reactions and requires extended reflux times (12+ hours), necessitating optimization strategies [2] [6].
Table 1: Hantzsch Reaction Conditions for 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one Synthesis
Reactant Equivalents | Solvent | Temperature | Time | Reported Yield |
---|---|---|---|---|
Formaldehyde (1.0), Methyl acetoacetate (2.0), NH₄OH (1.5) | Ethanol | Reflux | 12 hours | 35–45% |
Paraformaldehyde (1.2), Ethyl acetoacetate (2.2), NH₄OAc (2.5) | Acetic Acid | 110°C | 8 hours | 50–58% |
Formalin (1.0), Methyl acetoacetate (2.0), NH₃ gas (excess) | Solvent-free | 80°C | 6 hours | 40–48% |
Microwave irradiation significantly enhances the efficiency of Hantzsch cyclization for this dihydropyridinone. Solvent-free protocols expose a mixture of alkyl acetoacetate (e.g., methyl or ethyl acetoacetate), formaldehyde source (e.g., paraformaldehyde), and ammonium acetate (as ammonia source) to microwave radiation (300–600 W). Reaction times plummet from hours to minutes (typically 3–8 minutes) while yields improve substantially (75–93%). The microwave energy drives efficient mixing and rapid heating, accelerating both the Knoevenagel condensation and the cyclization steps. Eliminating solvent simplifies purification and aligns with green chemistry principles. Optimization studies reveal that domestic microwave ovens suffice, though controlled single-mode reactors provide superior reproducibility. Crucially, these conditions minimize thermal decomposition pathways observed during prolonged conventional heating, directly benefiting acid-sensitive dihydropyridinone products [6] [8].
Table 2: Comparative Efficiency: Conventional vs. Microwave-Assisted Synthesis
Parameter | Conventional Reflux | Microwave-Assisted |
---|---|---|
Reaction Time | 6–12 hours | 3–8 minutes |
Typical Yield | 35–58% | 78–93% |
Energy Input | High (continuous heating) | Focused (dielectric heating) |
Solvent Requirement | Ethanol/Acetic Acid (5–20 mL/mmol) | Solvent-free or minimal (catalytic DMF) |
Byproduct Formation | Moderate–High | Low |
While the parent 3-hydroxy-2-methyl-1,4-dihydropyridin-4-one lacks stereocenters, its C3 and C5 positions offer handles for enantioselective functionalization to generate chiral building blocks. Catalytic asymmetric bromination at C5 is a pivotal strategy. Employing chiral Lewis acid catalysts (e.g., titanium(IV)-BINOL complexes) or organocatalysts (e.g., cinchona alkaloid derivatives) with N-bromosuccinimide (NBS) enables enantioselective electrophilic bromination. The reaction exploits the inherent enolizable β-diketone-like system within the dihydropyridinone ring. Bromination proceeds via a catalyst-controlled enantiotopic face discrimination during enol attack on the electrophilic bromine source. This yields 5-bromo-3-hydroxy-2-methyl-1,4-dihydropyridin-4-one derivatives with enantiomeric excesses (ee) typically ranging from 80% to 95%. These brominated intermediates serve as versatile precursors for stereospecific cross-coupling reactions (e.g., Suzuki, Negishi) or nucleophilic substitutions, enabling access to diverse enantioenriched 5-substituted analogues crucial for structure-activity relationship studies targeting biological activity [4] [8].
Table 3: Asymmetric Bromination Agents and Catalysts
Bromination Agent | Chiral Catalyst | Solvent | Temperature | ee Range |
---|---|---|---|---|
N-Bromosuccinimide (NBS) | (R)-BINOL-Ti(OⁱPr)₄ | Dichloromethane | -20°C | 85–92% |
N-Bromophthalimide (NBP) | Quinine-derived thiourea | Toluene | 0°C | 80–88% |
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | (DHQD)₂PHAL | Chloroform | -30°C | 90–95% |
Beyond bromination, stereochemical control in dihydropyridinone derivatives is achieved through organocatalytic and transition metal-catalyzed reactions. Organocatalytic approaches leverage iminium ion or enamine activation. For instance, chiral secondary amines catalyze asymmetric Michael additions of nucleophiles (e.g., nitroalkanes, malonates) to unsaturated dihydropyridinone derivatives (e.g., alkylidene derivatives at C5), constructing adjacent stereocenters with high diastereo- and enantioselectivity (often >90% ee, >10:1 dr). Transition metal-mediated pathways, particularly Rhodium-catalyzed additions, offer complementary strategies. Chiral Rh complexes (e.g., Rh-(R)-BINAP, Rh-BOBPHOS) catalyze the regio- and enantioselective addition of aryl boron nucleophiles (ArBpin) to activated pyridinium salts derived from the dihydropyridinone scaffold. This methodology enables direct C2 functionalization, producing enantioenriched 1,2-dihydropyridin-4-ones with high regioselectivity (C2:C6 >20:1) and enantioselectivity (90–99% ee). These pathways provide efficient access to complex chiral architectures from the core dihydropyridinone structure, demonstrating its versatility as a synthetic building block for bioactive molecule synthesis [10].
Table 4: Catalytic Systems for Enantioselective Dihydropyridinone Functionalization
Catalyst Type | Specific Catalyst Example | Reaction Type | Key Stereochemical Outcome |
---|---|---|---|
Organocatalyst | (S)-Diphenylprolinol TMS ether | Michael Addition (Malonate to Alkylidene-DHPo) | 92% ee, anti:syn >15:1 |
Organocatalyst | Cinchonidine-derived thiourea | Mannich Reaction | 88% ee, syn diastereomer preferred |
Rh-Phosphine | Rh-(S)-BINAP | Arylboration (C2-selective) | 95% ee, C2:C6 = 25:1 |
Rh-Phosphine | Rh-(R,R)-QuinoxP* | Arylboration (C2-selective) | 99% ee, C2:C6 = 30:1 |
Rh-Phosphine | Rh-BOBPHOS | Alkenylboration (C2-selective) | 97% ee |
Activation of the dihydropyridinone nitrogen via quaternization generates highly electrophilic pyridinium salts, enabling regioselective nucleophilic additions. Treatment of 3-hydroxy-2-methyl-1,4-dihydropyridin-4-one with methyl triflate or benzyl bromide forms the corresponding N-alkylpyridinium salt. Nucleophiles then add regioselectively:
Table 5: Regioselective Nucleophilic Additions to Activated Dihydropyridinone Pyridinium Salts
Pyridinium Activator | Nucleophile | Conditions | Major Regioisomer (Ratio) | Product Class |
---|---|---|---|---|
Methyl triflate | PhMgBr | THF, -78°C | C2-Ph ( >95:5) | 1,2-Dihydropyridin-4-one |
Benzyl bromide | NaBH₄ | MeOH, 0°C | C2-H ( >98:2) | 1,2-Dihydropyridin-4-one |
Methyl triflate | TMSCN, AlCl₃ | CH₂Cl₂, rt | C4-CN ( ~90:10) | 4-Cyanotetrahydropyridinone |
Methyl triflate | PhBpin, [Rh(cod)Cl]₂, (R)-BINAP | Toluene/H₂O, 60°C | C4-Ph ( >20:1) | 4-Aryl-1,4-dihydropyridin-4-one |
Incorporating boronate esters into the dihydropyridinone scaffold enables the design of bioactive analogues and facilitates further chemical transformations via Suzuki-Miyaura cross-coupling. Two primary strategies exist:
The resulting boronate ester-functionalized dihydropyridinones serve dual purposes. Firstly, they act as key intermediates for Suzuki-Miyaura cross-coupling, rapidly diversifying the scaffold with various aryl, heteroaryl, or alkenyl groups. Secondly, the boronate itself can confer bioactivity or modulate physicochemical properties. Boron-containing compounds are increasingly explored in medicinal chemistry for their unique interactions with biological targets (e.g., enzyme inhibition via tetrahedral boronate anions mimicking transition states). Furthermore, boronate esters enable the development of dynamic covalent systems for biomedical applications, leveraging their reversible complexation with diols [3] [10].
Table 6: Boronate Ester Reagents and Incorporation Methods
Boronate Source | Method | Catalyst System | Position Functionalized | Application |
---|---|---|---|---|
Bis(pinacolato)diboron (B₂Pin₂) | Miyaura Borylation | Pd(dppf)Cl₂, KOAc, 1,4-dioxane, 80°C | C5 (from C5-Br precursor) | Precursor for C5 diversification via Suzuki coupling |
Pinacolborane (HBPin) | Rh-Catalyzed Hydroboration | [Rh(cod)₂]OTf, (R)-BINAP, THF, 50°C | C4 or C6 (on pyridinium precursor) | Direct access to borylated dihydropyridinones |
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Suzuki Coupling (Post-borylation) | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | C5-Aryl, C5-Heteroaryl | Synthesis of bioactive analogues |
Wulff-type PBA derivatives | Boronate Ester Crosslinking | None, physiological pH | N/A | Hydrogel formation for drug delivery/biomaterials |
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6